molecular formula C7H7BrOS B1500439 2-Bromo-1-(thiophen-3-yl)propan-1-one CAS No. 31648-17-6

2-Bromo-1-(thiophen-3-yl)propan-1-one

Cat. No.: B1500439
CAS No.: 31648-17-6
M. Wt: 219.1 g/mol
InChI Key: DYYYRVLXWCYBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(thiophen-3-yl)propan-1-one is a brominated ketone derivative featuring a thiophene ring substituted at the 3-position. Thiophene, a sulfur-containing heterocycle, imparts unique electronic and steric properties to the molecule, influencing its reactivity and applications in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

31648-17-6

Molecular Formula

C7H7BrOS

Molecular Weight

219.1 g/mol

IUPAC Name

2-bromo-1-thiophen-3-ylpropan-1-one

InChI

InChI=1S/C7H7BrOS/c1-5(8)7(9)6-2-3-10-4-6/h2-5H,1H3

InChI Key

DYYYRVLXWCYBPK-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CSC=C1)Br

Canonical SMILES

CC(C(=O)C1=CSC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Effects: Thiophene vs. Phenyl Derivatives
  • 2-Bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8) Structural Difference: Replaces the thiophene ring with a 3-chlorophenyl group. Applications: Widely used as a pharmaceutical intermediate, notably in synthesizing bupropion (an antidepressant). Its chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to thiophene derivatives . Synthesis: Typically prepared via Friedel-Crafts acylation followed by bromination, similar to thiophene analogs but with altered electrophilic reactivity due to chlorine’s electron-withdrawing effects .
  • 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (PubChem CID 2774950) Structural Difference: Incorporates a methyl group at the 4-position of the chlorophenyl ring.
2.2. Heterocyclic Variations: Indole and Sydnone Derivatives
  • 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

    • Structural Difference : Replaces thiophene with a sulfonated indole ring.
    • Applications : Indole derivatives exhibit antitumor, antibacterial, and anti-HIV activities. The sulfonyl group enhances stability and modulates electronic properties for targeted drug design .
    • Synthesis : Bromination of 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one using phenyltrimethylammonium tribromide (PTT) in THF, achieving 91% yield .
  • 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one Structural Difference: Features a sydnone ring (a mesoionic heterocycle) instead of thiophene. Reactivity: The enone system (α,β-unsaturated ketone) enables conjugate addition reactions, unlike saturated ketones like 2-bromo-1-(thiophen-3-yl)propan-1-one .
2.3. Halogen and Functional Group Variations
  • 2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one (CAS 57641-98-2)

    • Structural Difference : Adds a methoxy group to the indole ring.
    • Properties : The methoxy group increases polarity and hydrogen-bonding capacity (Topological Polar Surface Area = 42.1 Ų), enhancing solubility in polar solvents compared to thiophene analogs .
  • 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

    • Structural Difference : Two chlorine atoms on the phenyl ring.
    • Impact : Enhanced electrophilicity at the carbonyl carbon due to electron-withdrawing Cl substituents, accelerating nucleophilic substitution reactions .

Key Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Applications Synthesis Yield (If Reported)
This compound Thiophene Br at C2, thiophene at C1 Pharmaceutical intermediate Not reported
2-Bromo-1-(3-chlorophenyl)propan-1-one Phenyl Br at C2, Cl at C3 Bupropion synthesis High purity (≥98%)
2-Bromo-1-(1-phenylsulfonylindol-3-yl)propan-1-one Indole Br at C2, sulfonyl group Antitumor agents 91%
2-Bromo-1-(5-methoxyindol-3-yl)propan-1-one Indole Br at C2, OMe at C5 Bioactive molecule precursor Not reported

Research Findings and Trends

  • Reactivity Trends : Thiophene derivatives generally exhibit faster bromination kinetics than phenyl analogs due to sulfur’s electron-donating resonance effects .
  • Crystallography: Chalcone derivatives like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one have been structurally validated via single-crystal X-ray diffraction, highlighting planar enone systems absent in saturated ketones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.